

Spectroscopic Elucidation of 6-Methyl-2-morpholinicotinaldehyde: A Comprehensive Analytical Framework

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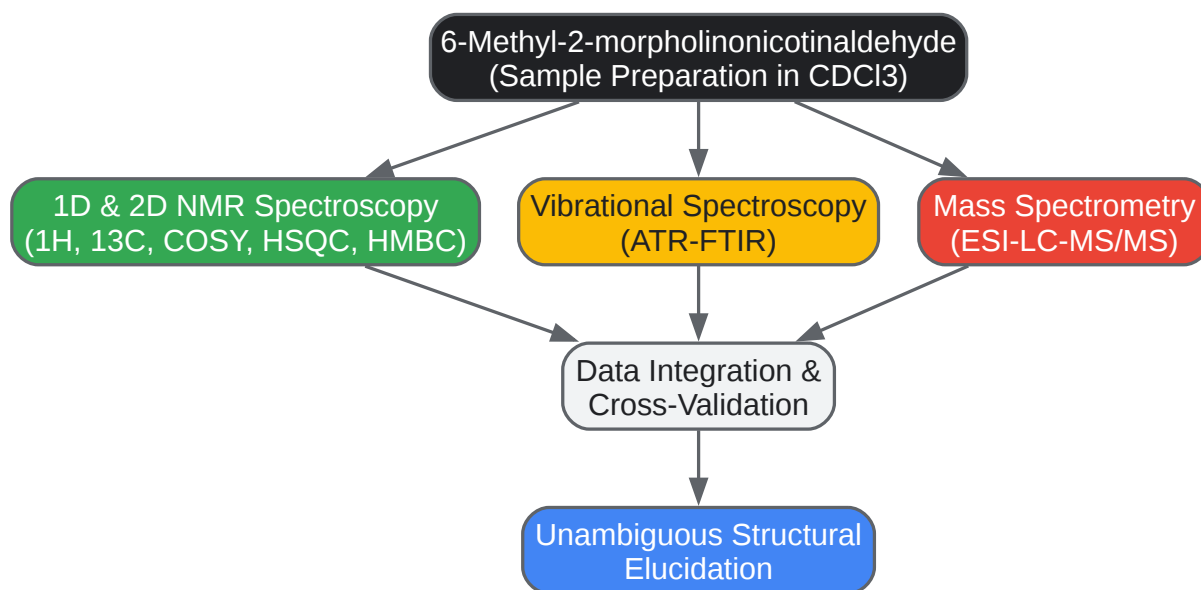
Compound of Interest

Compound Name: *6-Methyl-2-morpholinicotinaldehyde*
Cat. No.: *B11789207*

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As a Senior Application Scientist in structural elucidation, the accurate characterization of highly functionalized heterocyclic building blocks is a critical prerequisite for downstream drug discovery. **6-Methyl-2-morpholinicotinaldehyde** (CAS: 1706442-56-9) is a versatile intermediate featuring a pyridine core densely decorated with an electrophilic aldehyde, an electron-donating morpholine ring, and a benzylic-type methyl group[1].

This whitepaper provides an in-depth, self-validating spectroscopic framework for the unambiguous characterization of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), we establish a robust analytical profile that ensures structural integrity before this compound is deployed in complex synthetic workflows.



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Orthogonal spectroscopic workflow for the structural validation of the target compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Solvent and Experimental Design

For the NMR analysis of **6-Methyl-2-morpholinonicotinaldehyde**, deuterated chloroform (CDCl₃) is the solvent of choice. The causality here is twofold: first, the molecule lacks exchangeable protons (such as -OH or -NH), meaning a protic deuterated solvent is unnecessary; second, CDCl₃ provides a non-polar environment that mimics standard organic extraction conditions while preventing the potential hydration of the highly electrophilic nicotinaldehyde carbonyl to a gem-diol.

¹H and ¹³C NMR Spectral Logic

The ¹H NMR spectrum is anchored by the highly deshielded aldehyde proton, which resonates past 10.0 ppm due to the combined anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the pyridine ring, a phenomenon well-documented in [2].

The pyridine core presents an AB spin system. The H-4 proton is situated ortho to the electron-withdrawing aldehyde, resulting in a significant downfield shift. Conversely, the H-5 proton is shielded by the electron-donating resonance of the ortho-methyl group and the para-morpholine nitrogen, as observed in standard [3]. The morpholine ring protons exhibit a characteristic splitting pattern: the N-CH₂ protons are deshielded compared to standard aliphatic amines due to the electron-withdrawing pull of the pyridine ring, shifting them downfield to ~3.45 ppm[4].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

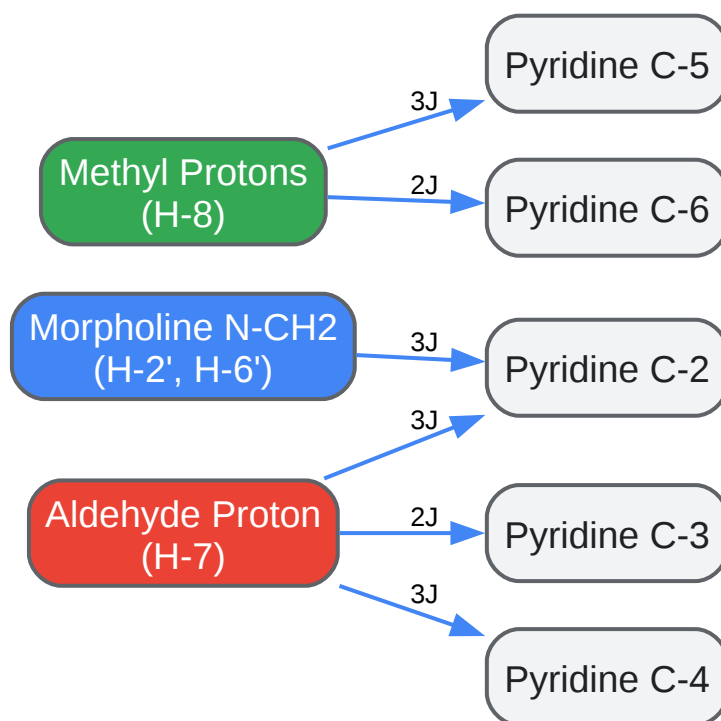
Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Logic
CHO	10.10	s	1H	-	Highly deshielded by carbonyl anisotropy
H-4	8.05	d	1H	7.8	Ortho to CHO, deshielded by induction
H-5	6.80	d	1H	7.8	Meta to CHO, shielded by methyl/morpholine
O-CH ₂	3.85	t	4H	4.5	Adjacent to electronegative oxygen
N-CH ₂	3.45	t	4H	4.5	Adjacent to nitrogen, deshielded by pyridine
CH ₃	2.45	s	3H	-	Benzylic-type methyl on pyridine

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Type	Assignment Logic
C=O	190.5	Cq	Carbonyl carbon
C-2	161.0	Cq	Attached to morpholine nitrogen
C-6	159.5	Cq	Attached to methyl group
C-4	141.2	CH	Ortho to carbonyl, deshielded
C-3	116.5	Cq	Attached to carbonyl
C-5	114.0	CH	Shielded by adjacent methyl and C-2 amine
C-O (Morph)	66.8	CH ₂	Adjacent to oxygen
C-N (Morph)	48.5	CH ₂	Adjacent to nitrogen
CH ₃	24.5	CH ₃	Aliphatic methyl

2D NMR: The HMBC Validation Matrix

To ensure the structural assignment is absolute, Heteronuclear Multiple Bond Correlation (HMBC) is employed. This 2D technique is critical for locking the positions of the substituents on the pyridine ring. The aldehyde proton (H-7) will show strong 3J correlations to C-2 and C-4, effectively triangulating the C-3 position.



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Key HMBC correlations utilized for the unambiguous assignment of the pyridine core.

Self-Validating NMR Protocol

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
- Acquisition: Acquire the ¹H spectrum with a relaxation delay (d1) of at least 2 seconds to ensure complete relaxation of the methyl protons.
- Internal Validation Check: Set the integration of the upfield methyl singlet (δ 2.45) to exactly 3.00. If the morpholine O-CH₂ triplet (δ 3.85) does not integrate to ~4.00, the sample contains impurities or the relaxation delay is insufficient.
- 2D Execution: Acquire HSQC and HMBC. Cross-reference the HMBC correlations of the methyl protons to confirm C-5 and C-6 assignments, ensuring no misattribution of the pyridine ring orientation.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is selected over traditional KBr pellet methods. The causality for this choice is that KBr is hygroscopic; absorbed moisture can introduce broad O-H stretching bands that obscure critical regions of the spectrum and potentially interact with the aldehyde group.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality
~1685	Strong	C=O stretching	Conjugation with the pyridine ring lowers the frequency from standard aliphatic aldehydes (normally >1710 cm ⁻¹).
~1580, 1550	Medium	C=C, C=N stretching	Characteristic aromatic pyridine ring skeletal vibrations.
~1115	Strong	C-O-C asymmetric stretch	Highly diagnostic of the [5].
~2850-2950	Weak	C-H stretching	Aliphatic C-H bonds from the morpholine and methyl groups.

Self-Validating FTIR Protocol

- **Background Calibration:** Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to mathematically subtract atmospheric H₂O and CO₂.
- **Acquisition:** Apply the solid sample directly to the crystal and engage the pressure arm.
- **Internal Validation Check:** Ensure the maximum absorbance of the C=O peak is between 0.5 and 1.2 AU. Values above 1.2 AU indicate detector saturation, which causes non-linear peak

distortion and invalidates relative intensity comparisons.

Mass Spectrometry (ESI-LC-MS/MS)

Electrospray Ionization (ESI) in positive ion mode is the optimal ionization strategy. The morpholine nitrogen and the pyridine nitrogen are both highly basic and will readily accept a proton in an acidic mobile phase, ensuring a robust $[M+H]^+$ signal.

Table 4: ESI-LC-MS/MS Fragmentation Pathways

m/z	Ion Type	Assignment	Fragmentation Logic
207.11	$[M+H]^+$	Molecular Ion	Protonation of basic morpholine/pyridine nitrogen (Exact mass: 206.1055).
179.11	$[M+H-CO]^+$	Fragment	Neutral loss of carbon monoxide (28 Da) from the aldehyde group.
121.05	$[M+H-Morpholine]^+$	Fragment	Cleavage of the C2-N bond, resulting in the neutral loss of the morpholine ring (86 Da).

Self-Validating LC-MS/MS Protocol

- **Sample Preparation:** Prepare a 1 $\mu\text{g/mL}$ solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the ionized $[M+H]^+$ state for maximum detector sensitivity.
- **System Blank Validation:** Inject a solvent blank prior to the sample. The extracted ion chromatogram (EIC) for m/z 207.11 must show a signal-to-noise ratio of $<3:1$ to confirm the system is free of carryover.

- Acquisition: Acquire MS1 and targeted MS2 spectra using a collision energy ramp of 20-30 eV.
- Internal Validation Check: The presence of the m/z 179 product ion acts as a chemical fingerprint, definitively confirming the presence of the aldehyde functionality via the neutral loss of CO.

Conclusion & Best Practices

The spectroscopic characterization of **6-Methyl-2-morpholinonicotinaldehyde** requires a holistic, multi-modal approach. Relying solely on 1D ^1H NMR is insufficient due to the potential for overlapping aliphatic signals in impure samples. By strictly adhering to the self-validating protocols outlined above—specifically the integration checks in NMR, the background subtraction limits in FTIR, and the targeted neutral loss monitoring in MS/MS—researchers can achieve unambiguous structural elucidation, ensuring the highest standards of scientific integrity in downstream synthetic applications.

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